Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to various derivatives through acetylation or propionylation, followed by reactions with hydrazine hydrate and aromatic aldehydes to produce Schiff bases. These processes highlight the versatility and reactivity of the benzothiophene scaffold in synthesizing potentially bioactive compounds (Narayana et al., 2006).
Molecular Structure Analysis
X-ray crystallography and spectral analysis are crucial for determining the molecular structures of synthesized compounds. For example, the structure of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates was elucidated using X-ray analysis, showcasing the detailed molecular architecture and confirming the expected outcomes of synthetic reactions (Shipilovskikh et al., 2014).
Chemical Reactions and Properties
Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's chemical reactivity includes its ability to undergo further chemical transformations, such as the reaction with primary amines to form new derivatives. These reactions can lead to the synthesis of compounds with various biological activities and are characterized by detailed spectral analysis (Shipilovskikh et al., 2014).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystal structures, can be determined through various analytical techniques, including single crystal X-ray diffraction and spectral methods. These properties are essential for understanding the compound's behavior in different environments and potential applications (Marjani, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents and potential for forming new compounds, highlight the versatility of the ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate scaffold. Studies have explored its reactions with various nucleophiles to create a wide range of heterocyclic compounds, demonstrating its utility in synthesizing novel molecules with potential pharmacological activities (Ghorab et al., 1995).
properties
IUPAC Name |
ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-2-16-11(15)9-7-5-3-4-6-8(7)18-10(9)14-12(13)17/h2-6H2,1H3,(H3,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZMMLSECPIAHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353701 |
Source
|
Record name | Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
CAS RN |
105544-62-5 |
Source
|
Record name | Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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